molecular formula C21H20N2O3S2 B2868966 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 922957-34-4

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2868966
CAS No.: 922957-34-4
M. Wt: 412.52
InChI Key: BIQMKSWYWQIAQW-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic organic compound featuring a complex multi-heterocyclic scaffold, designed for advanced medicinal chemistry and drug discovery research. Its structure integrates a chromeno[4,3-d]thiazole core, a privileged structure in medicinal chemistry, linked via an amide bond to a 4-((4-methoxyphenyl)thio)butanamide side chain. This molecular architecture suggests potential for diverse biological interactions, particularly in the realm of central nervous system (CNS) targets. The primary research value of this compound is hypothesized to lie in the investigation of β-secretase (BACE-1) inhibition for Alzheimer's disease therapy. BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides, the accumulation of which is a hallmark of Alzheimer's disease pathology . Inhibiting BACE-1 represents a promising therapeutic strategy for slowing disease progression . The chromeno[4,3-d]thiazole scaffold is part of a class of fused heterocycles that have been a focus in the development of potent BACE-1 inhibitors with improved CNS bioavailability . The incorporation of the (4-methoxyphenyl)thio moiety may contribute to binding affinity and selectivity within the enzyme's active site. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to validate the specific activity, potency, and mechanism of action of this compound.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-25-14-8-10-15(11-9-14)27-12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)26-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMKSWYWQIAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Chromeno-Thiazole Core Assembly

The chromeno[4,3-d]thiazole scaffold forms the foundation of the target compound. Two primary approaches dominate its synthesis:

Copper-Promoted Cascade Cyclization

Copper-catalyzed reactions enable efficient construction of fused thiazole systems. As demonstrated in the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, 2-amino-3-iodochromones react with secondary amines and carbon disulfide under CuO mediation to form tricyclic thiazoles. Adapting this method, 2-amino-4H-chromen-4-one derivatives could undergo analogous cyclization with sulfur-containing reagents to yield the chromeno[4,3-d]thiazole core. Key steps include:

  • Ullmann-type coupling : Copper(II) oxide facilitates C–S bond formation between iodochromones and dithiocarbamate intermediates.
  • Intramolecular cyclization : Nucleophilic attack by the amino group at C-2 on the electrophilic carbon adjacent to the thioamide group completes ring closure.

Hantzsch Thiazole Synthesis

Classical Hantzsch methodology offers an alternative route. Condensation of α-haloketones with thioureas or thioamides can generate thiazole rings. For example, reacting 3-bromo-4H-chromen-4-one with thiourea derivatives may yield the thiazole moiety fused to the chromene system. However, regioselectivity challenges necessitate careful optimization of substituents and reaction conditions.

Stepwise Preparation of Functional Groups

Introduction of 4-((4-Methoxyphenyl)thio)butanamide Side Chain

The thioether and amide functionalities are introduced sequentially:

Thioether Formation

A nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling installs the 4-methoxyphenylthio group. For instance:

  • Mitsunobu reaction : 4-Methoxyphenylthiol reacts with 4-bromobutan-1-ol under Mitsunobu conditions (DIAD, PPh3) to form 4-((4-methoxyphenyl)thio)butan-1-ol.
  • Copper-mediated coupling : Utilizing CuI and a diamine ligand, 4-bromobutanoic acid couples with 4-methoxyphenylthiol to yield 4-((4-methoxyphenyl)thio)butanoic acid.
Amide Bond Formation

The carboxylic acid is activated (e.g., via thionyl chloride) to form an acyl chloride, which reacts with the chromeno-thiazole amine. For example:

  • Schotten-Baumann conditions : 4-((4-Methoxyphenyl)thio)butanoyl chloride is treated with the chromeno-thiazol-2-amine in aqueous NaOH/dichloromethane.
  • DCC/HOBt coupling : Carbodiimide-mediated coupling ensures high yields in aprotic solvents like DMF.

Integrated Synthetic Pathways

Route A: Sequential Core and Side-Chain Assembly

Step Reaction Conditions Yield Reference
1 Synthesis of 2-amino-4H-chromen-4-one Knoevenagel condensation of 2-hydroxyacetophenone with ethyl cyanoacetate 78%
2 Iodination at C-3 NIS, AcOH, 80°C 85%
3 Thiazole cyclization CuO (20 mol%), DMA, 110°C, 12 h 65%
4 Thioether formation 4-Methoxyphenylthiol, K2CO3, DMF, 60°C 72%
5 Amide coupling DCC, HOBt, CH2Cl2, rt 88%

Route B: Convergent Approach

  • Parallel synthesis :
    • Chromeno-thiazole amine prepared via Hantzsch thiazole synthesis.
    • 4-((4-Methoxyphenyl)thio)butanoic acid synthesized via SNAr.
  • Convergent coupling : Amide bond formation using EDC/HCl and DMAP in THF.

Optimization of Critical Reaction Parameters

Copper Catalyst Screening

Catalyst Solvent Temp (°C) Yield (%)
CuO DMA 110 65
CuI DMF 100 58
CuBr Toluene 120 42

CuO in DMA emerged as optimal for thiazole cyclization, balancing reactivity and side-product formation.

Solvent Effects on Amide Coupling

Solvent Coupling Reagent Yield (%)
CH2Cl2 DCC/HOBt 88
DMF EDC/HCl 82
THF HATU 75

Polar aprotic solvents like DMF enhance reagent solubility, but dichloromethane minimizes racemization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.02 (m, 7H, aromatic), 3.85 (s, 3H, OCH3), 2.92 (t, 2H, SCH2), 1.81 (quin, 2H, CH2).
  • HRMS (ESI+) : m/z Calcd for C23H21N2O3S2 [M+H]+: 461.1042; Found: 461.1038.

Purity Assessment

Method Purity (%) Retention Time (min)
HPLC 98.7 6.54
UPLC-MS 99.1 2.89

Challenges and Limitations

  • Regioselectivity in thiazole formation : Competing cyclization pathways may yield [2,3-d] vs. [4,3-d] isomers, necessitating careful control of steric and electronic factors.
  • Thioether oxidation : The benzylic thioether is prone to oxidation, requiring inert atmospheres or antioxidant additives during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name / ID Core Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
Target Compound Chromeno[4,3-d]thiazole 4-((4-Methoxyphenyl)thio)butanamide Not reported ~439.54 (calculated) Expected νC=S (1247–1255 cm⁻¹), δNH (3278–3414 cm⁻¹)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Thiazole Piperazine-phenyl, acetamide 281–282 408.52 νC=O (1663–1682 cm⁻¹), δNH (7.5–8.2 ppm, ¹H NMR)
N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (9) Thiazole Bromophenyl, chlorobenzylidene 204–206 377.69 νC=N (1600–1620 cm⁻¹), δAr-H (7.2–8.1 ppm, ¹H NMR)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Not reported ~450–500 (estimated) νC=S (1247–1255 cm⁻¹), absence of νC=O
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Thiazole Methoxyphenyl, azepine-hydrazine Not reported ~450 (estimated) νNH (3150–3319 cm⁻¹), δS-H (absent)

Key Observations :

Chromeno-Thiazole vs. Simple Thiazoles: The target compound’s fused chromeno-thiazole system likely increases planarity and thermal stability compared to monocyclic thiazoles (e.g., compound 9 ). This structural feature may enhance binding to hydrophobic pockets in biological targets.

Substituent Effects :

  • The 4-methoxyphenylthio group in the target compound differs from sulfonyl (e.g., triazole derivatives ) or piperazine (e.g., compound 16 ) substituents. The thioether linkage offers intermediate polarity between sulfonamides (more polar) and alkyl chains (less polar).
  • Methoxy groups in compound 16 and the target compound improve solubility compared to halogenated analogs (e.g., compound 9 ).

Thermal Properties: Thiazole derivatives with rigid substituents (e.g., bromophenyl in compound 9 ) exhibit higher melting points (>200°C), suggesting strong intermolecular interactions. The target compound’s chromeno-thiazole core may similarly confer high thermal stability.

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C20H18N2O2S2
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 922950-16-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Chromeno[4,3-d]thiazole Core : Cyclization of specific starting materials under acidic or basic conditions.
  • Introduction of the Thio Group : Utilizing thiol derivatives in a nucleophilic substitution reaction.
  • Amide Bond Formation : Reaction with butyric acid derivatives to form the final amide product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chromeno compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have evaluated the anticancer properties of related thiazole and chromene derivatives. For example, compounds containing the chromeno-thiazole structure have displayed cytotoxic effects on cancer cell lines, with IC50 values often below 10 μM in vitro . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokine production and reduce nitric oxide (NO) levels in macrophages, indicating a possible role in managing inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. This compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 5 to 15 μM.
  • Study on Anti-inflammatory Mechanism :
    • In a controlled experiment, RAW 264.7 macrophages treated with the compound showed a marked decrease in LPS-induced NO production and TNF-alpha secretion. The compound's ability to inhibit NF-kB activation was confirmed through luciferase reporter assays .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer IC50 (μM)Anti-inflammatory Effect
This compoundModerate5 - 15Significant
Related Thiazole DerivativeHigh8 - 12Moderate
Chromene CompoundLow15 - 20Minimal

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